4-(3-Fluorophenyl)oxan-4-amine
Overview
Description
4-(3-Fluorophenyl)oxan-4-amine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Biological Activity
4-(3-Fluorophenyl)oxan-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorophenyl group attached to an oxan-4-amine backbone. Its molecular formula is , and it can be represented structurally as follows:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄FNO |
Molecular Weight | 201.24 g/mol |
SMILES | C1CC(C(C1)N)C2=CC=CC=C2F |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorophenyl substituent enhances the compound's binding affinity, which may lead to significant biological effects such as enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. For instance, studies have shown that similar compounds can inhibit specific kinases, which are critical in various signaling pathways involved in cell proliferation and survival .
Receptor Binding
The compound has been investigated for its potential as a ligand for various receptors. Its structural features suggest that it may interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating numerous physiological responses .
Therapeutic Applications
The exploration of this compound in therapeutic contexts has revealed several promising applications:
- Pain Management : Analogous compounds have demonstrated analgesic properties in preclinical models, suggesting that this compound could be developed for pain relief therapies .
- Cancer Treatment : Some derivatives have shown efficacy against cancer cell lines, indicating potential applications in oncology .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key differences:
Compound | Binding Affinity | Therapeutic Use | Unique Features |
---|---|---|---|
This compound | Moderate | Potential analgesic | Fluorine enhances binding |
4-(2-Fluorophenyl)oxan-4-amine | Low | Limited | Different fluorine position |
4-(3-Chlorophenyl)oxan-4-amine | High | Cancer treatment | Chlorine substitution affects reactivity |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds. For example, a study highlighted the effectiveness of fluorinated analogs in modulating cannabinoid receptors, demonstrating improved metabolic stability and therapeutic efficacy in animal models . Another case study indicated that specific substitutions on the oxan backbone could significantly alter the compound's pharmacokinetic properties, enhancing its therapeutic potential .
Properties
IUPAC Name |
4-(3-fluorophenyl)oxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8H,4-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPVEMLVYDCER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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